1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane
Overview
Description
1-(Iodomethyl)-7-oxabicyclo[221]heptane is a chemical compound characterized by its unique bicyclic structure and the presence of an iodomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane can be synthesized through several methods, including:
Halogenation of 7-oxabicyclo[2.2.1]heptane: This involves the reaction of 7-oxabicyclo[2.2.1]heptane with iodine in the presence of a suitable catalyst, such as iodine monochloride (ICl).
Substitution Reactions: Another approach is the substitution of a suitable leaving group in a precursor molecule with an iodomethyl group.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of solvent and catalyst can significantly affect the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The iodomethyl group can be oxidized to form iodine-containing derivatives.
Reduction: Reduction reactions can convert the iodomethyl group to other functional groups.
Substitution: The iodomethyl group can be substituted with other nucleophiles, leading to a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Iodine-containing derivatives, such as iodoform (CHI3).
Reduction Products: Alcohols and other reduced iodine derivatives.
Substitution Products: A variety of iodine-substituted compounds, depending on the nucleophile used.
Scientific Research Applications
1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand iodine metabolism and its role in biological systems.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane exerts its effects depends on the specific application. In organic synthesis, it typically acts as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved can vary widely, but often include interactions with enzymes or other biomolecules in biological systems.
Comparison with Similar Compounds
1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane is unique due to its bicyclic structure and the presence of the iodomethyl group. Similar compounds include:
1-(Iodomethyl)cyclohexene: This compound has a similar iodomethyl group but lacks the bicyclic structure.
Iodomethane: A simpler molecule with an iodomethyl group but without the bicyclic framework.
These compounds differ in their reactivity and potential applications, with this compound offering unique advantages in terms of stability and complexity.
Properties
IUPAC Name |
1-(iodomethyl)-7-oxabicyclo[2.2.1]heptane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IO/c8-5-7-3-1-6(9-7)2-4-7/h6H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNQVEFKRFYTET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O2)CI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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